N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methylphenyl)methanamine
Description
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a Schiff base derivative featuring a 5-chloro-2-phenylimidazole core conjugated to a 4-methylbenzylamine moiety via a methylene bridge. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s synthesis likely involves condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 4-methylbenzylamine under acidic or catalytic conditions, a method analogous to other Schiff base syntheses described in the literature .
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methylphenyl)methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-13-7-9-14(10-8-13)11-20-12-16-17(19)22-18(21-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWRQXRCVAZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine typically involves the formation of the imidazole ring followed by the introduction of the substituents. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine undergoes various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazole/Benzimidazole Family
The following table summarizes key structural and functional differences between the target compound and related derivatives:
| Compound Name | Core Structure | Substituents | Key Physical/Chemical Properties | Biological Activity (Reported) | References |
|---|---|---|---|---|---|
| N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine | Imidazole-Schiff base | - 5-Cl, 2-Ph on imidazole - 4-MePh on methyleneamine |
Not explicitly reported; likely high thermal stability | Hypothesized antimicrobial/anticancer | |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine (3a) | Pyrazole-Schiff base | - 4-ClPh on pyrazole - Methylamine substituent |
IR: 1620 cm⁻¹ (C=N) 1H NMR: δ 8.45 (s, CH=N) |
Antifungal, antibacterial | |
| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) | Nitroimidazole | - 5-NO₂, 1-Me, 2-Me on imidazole - 4-(CH₂Cl)Ph |
mp 120°C 1H NMR: δ 4.62 (s, CH₂Cl) |
Precursor for antitubercular agents | |
| 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones | Benzimidazole-thiazolidinone | - Benzimidazole core - Thiazolidinone with arylidene substituents |
Not reported | Enhanced antimicrobial activity |
Functional Group Impact on Properties
- Chlorine Substitution : The 5-chloro group in the target compound may enhance electrophilicity and binding to biological targets (e.g., enzymes or DNA), similar to the 4-chlorophenyl group in compound 3a , which showed antifungal activity .
- Methyleneamine Bridge : The Schiff base linkage (CH=N) is critical for planar conformation and π-π stacking interactions, as seen in pyrazole-derived Schiff bases with antibacterial activity .
- Aromatic Hydrophobicity : The 4-methylphenyl group may improve lipid solubility compared to simpler amines, akin to the 4-(trifluoromethyl)pyridinyl group in a related imidazole derivative .
Biological Activity
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C17H16ClN3
- Molecular Weight : 299.78 g/mol
- CAS Number : 338392-61-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance the compound's binding affinity to target proteins.
Anticancer Properties
Recent studies have explored the anticancer potential of imidazole derivatives, including N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |
| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 17.82 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Studies
- Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. demonstrated that N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine significantly inhibited the proliferation of MCF7 cells with an IC50 value of 12.50 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Research on HepG2 Cells : Another study focused on HepG2 cells revealed that the compound exhibited an IC50 value of 17.82 µM, indicating its capability to hinder liver cancer cell growth through mechanisms involving apoptosis and cell cycle regulation .
- Inflammatory Response Modulation : A recent investigation highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in an experimental model of inflammation, suggesting its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
